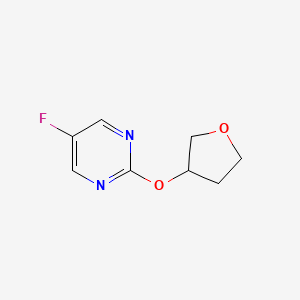

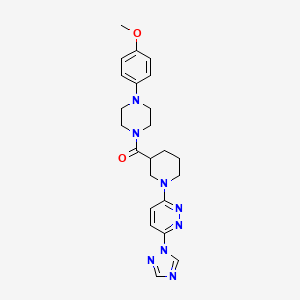

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-Fluoro-2-(oxolan-3-yloxy)pyrimidine is a pyrimidine analog. Pyrimidine analogs are widely used in the treatment of cancer . 5-Fluorouracil (5-FU), the most widely used pyrimidine analog, is used to treat over 2 million cancer patients each year .

Synthesis Analysis

The synthesis of fluorinated pyrimidines (FPs) like this compound has been a subject of research for many years. The methods for 5-FU synthesis include the incorporation of radioactive and stable isotopes to study 5-FU metabolism and biodistribution .Molecular Structure Analysis

The molecular structure of this compound is similar to that of other pyrimidine analogs. The structures of the H-bonded complexes formed from interaction between 5-fluorouracil and the nucleobases of cytosine, thymine, and uracil have been studied .Chemical Reactions Analysis

This compound, like other fluorinated pyrimidines, interferes with DNA synthesis by blocking the thymidylate synthetase conversion of deoxyuridylic acid to thymidylic acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound are influenced by the presence of fluorine. Fluorine’s high electronegativity but low propensity to engage in hydrogen bond formation, the strength of the C–F bond, and the relatively small size of fluorine relative to other potential substituents all contribute to the properties of fluorinated pyrimidines .科学的研究の応用

Antitumor Activity and Synthesis

- Synthesis and Antitumor Activity : A study detailed the synthesis of a pyrimidine acyclonucleoside derivative aimed at developing new 5-FU derivatives with a broader margin of safety and fewer side effects. The derivative showed promising antitumor activity against L1210 mouse leukemia cells and P388 leukemic mice, with significant survival increase and no host toxicity observed (Rosowsky, Kim, & Wick, 1981).

Clinical and Pharmacological Insights

- Clinical Applications in Ophthalmology : Fluorouracil's ability to reduce fibroblastic proliferation and scarring has made it an important adjunct in various ophthalmic surgeries, demonstrating its utility beyond anticancer applications. It's used in primary glaucoma filtering surgeries, dacryocystorhinostomy, pterygium surgery, and vitreoretinal surgery to prevent proliferative vitreoretinopathy, as well as in treating ocular surface malignancies (Abraham, Selva, Casson, & Leibovitch, 2012).

Chemical and Biochemical Studies

- Chemistry of Fluorinated Pyrimidines : Recent developments in fluorine chemistry have contributed to more precise use of fluorinated pyrimidines (FPs) in cancer treatment. Insights into how FPs perturb nucleic acid structure and dynamics have emerged from computational and experimental studies, highlighting the roles of 5-FU and its metabolites in inhibiting RNA- and DNA-modifying enzymes, and presenting polymeric FPs as a means for more precise cancer treatment (Gmeiner, 2020).

Novel Derivatives and Their Potential

- Synthesis of Novel Derivatives : The design and synthesis of fluorocyclopentenyl-pyrimidines from D-ribose, particularly focusing on a cytosine derivative that exhibited potent antitumor activity across a range of tumor cell lines and a human lung cancer xenograft model, demonstrate the continuous search for more effective and less toxic anticancer agents. This highlights the crucial role of the 2'-hydroxyl group for biological activity (Choi et al., 2012).

作用機序

Safety and Hazards

将来の方向性

The future of 5-Fluoro-2-(oxolan-3-yloxy)pyrimidine and other fluorinated pyrimidines lies in the development of strategies that increase their anticancer activity. This includes the use of polymeric FPs that may enable the more precise use of FPs for cancer treatment in the era of personalized medicine . There is also potential for further development of immunotherapy in combination with DNA analog drugs involving 5-FU .

特性

IUPAC Name |

5-fluoro-2-(oxolan-3-yloxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2/c9-6-3-10-8(11-4-6)13-7-1-2-12-5-7/h3-4,7H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNRWCUZKNIAFPJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=NC=C(C=N2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide](/img/structure/B2642964.png)

![2-[2-[N-(cyanomethyl)anilino]-2-oxoethyl]sulfanyl-N-cyclopropylquinoline-4-carboxamide](/img/structure/B2642965.png)

![9-(3,5-dimethylphenyl)-1-methyl-3-pentyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![4-[Bis(2-cyanoethyl)sulfamoyl]-N-{4-[(4-methylpyrimidin-2-YL)sulfamoyl]phenyl}benzamide](/img/structure/B2642972.png)

![1-{3-[(1Z)-(2,4-difluorophenyl)(hydroxyimino)methyl]piperidin-1-yl}ethan-1-one](/img/structure/B2642973.png)

![3-[[1-(2,3-Dihydro-1,4-benzodioxin-6-ylsulfonyl)piperidin-4-yl]methoxy]-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2642976.png)